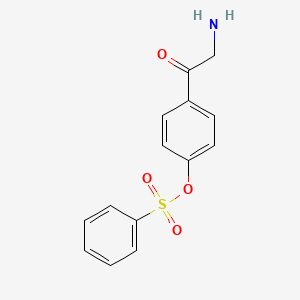![molecular formula C12H14O4 B14197732 4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one CAS No. 920531-29-9](/img/structure/B14197732.png)
4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one is an organic compound that features a furanone core with a propynyl group and an oxanyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one typically involves the following steps:
Formation of the Propynyl Group: The propynyl group can be introduced via a reaction between propargyl alcohol and an appropriate halide under basic conditions.
Ether Formation: The oxanyl ether linkage is formed by reacting the propynyl intermediate with oxan-2-ol in the presence of a suitable catalyst.
Furanone Core Construction: The final step involves the cyclization of the intermediate to form the furanone core, which can be achieved through various cyclization reactions depending on the starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the furanone core to a more saturated structure.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the propynyl or oxanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism by which 4-{3-[(Oxan-2-yl)oxy]prop-1-yn-1-yl}furan-2(5H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary widely depending on
Properties
CAS No. |
920531-29-9 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-[3-(oxan-2-yloxy)prop-1-ynyl]-2H-furan-5-one |
InChI |
InChI=1S/C12H14O4/c13-11-8-10(9-16-11)4-3-7-15-12-5-1-2-6-14-12/h8,12H,1-2,5-7,9H2 |
InChI Key |
DAUAPTYOTRYYIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC#CC2=CC(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


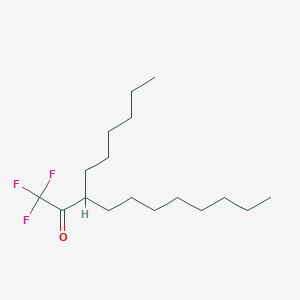
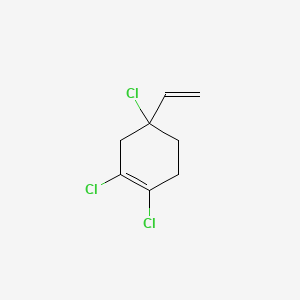

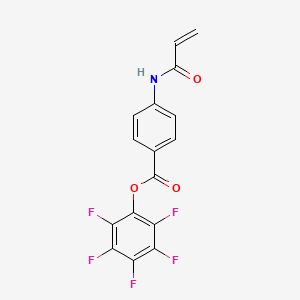
![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)

![N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B14197680.png)
![2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14197685.png)
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14197694.png)
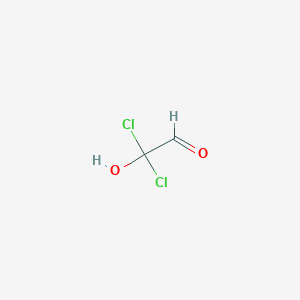
![5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal](/img/structure/B14197701.png)
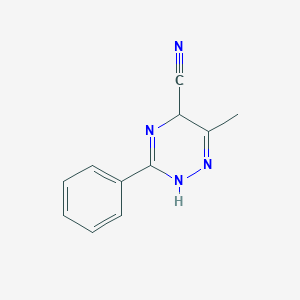
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14197722.png)
